4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine - 1257294-43-1

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Catalog Number: EVT-1687534
CAS Number: 1257294-43-1
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multistep Synthesis from Pyrrole Precursors: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine utilizes a multistep procedure starting with a pyrrole precursor. This method highlights the possibility of synthesizing the target compound from a similar starting material. []
  • Halogenation of Pyrrolopyridines: The synthesis of several biologically active molecules utilizes halogenation reactions on the pyrrolopyridine core. Therefore, it is plausible that 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine could be synthesized by bromination of the corresponding 7-methyl-1H-pyrrolo[2,3-c]pyridine. [, ]
Molecular Structure Analysis
  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions allow for the introduction of various substituents at the 4-position of the pyrrolopyridine core, enabling the synthesis of diverse analogs. [, ]
  • Nucleophilic Aromatic Substitution: The presence of a bromine atom at the 4-position in the target compound suggests its potential use in nucleophilic aromatic substitution reactions, enabling the introduction of various nucleophiles. []
  • Electrophilic Substitution: Pyrrolopyridines can undergo electrophilic substitution reactions, particularly at the 5-position. []
  • Cyclization Reactions: Derivatives of pyrrolopyridines have been used in various cyclization reactions to create novel fused heterocyclic systems, demonstrating the versatility of this scaffold in synthetic chemistry. [, , , ]
Mechanism of Action
  • Bromodomain Inhibition: Certain pyrrolopyridine derivatives display potent and selective inhibition of bromodomains, epigenetic readers that recognize acetylated lysine residues. This mechanism is relevant for developing novel cancer therapies. [, ]
  • Janus Kinase (JAK) Inhibition: Some pyrrolopyridine derivatives function as inhibitors of JAKs, a family of tyrosine kinases involved in various cellular processes, including immune responses and inflammation. This mechanism highlights their potential in treating inflammatory diseases and autoimmune disorders. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of pyrrolopyridines in various solvents depends on factors such as the presence of polar functional groups and the pH of the solution. [, ]
  • Stability: The stability of pyrrolopyridines under different conditions, such as pH and temperature, can vary depending on the substituents and the presence of labile functional groups. [, , ]
Applications
  • Medicinal Chemistry: The compound can serve as a starting material or intermediate for synthesizing novel compounds with potential biological activities, such as anticancer, antiviral, anti-inflammatory, or analgesic agents. [, , , , , , ]

    Compound Description: ABBV-744 is a potent and orally bioavailable BET bromodomain inhibitor. It exhibits selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) within the BET family of proteins. This selectivity is a desired property for improving the therapeutic index of BET inhibitors in oncology. []

    Relevance: ABBV-744 shares the core 1H-pyrrolo[2,3-c]pyridine structure with 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. The presence of various substituents on ABBV-744, including a carboxamide group at the 2-position and a complex substituted phenyl ring at the 4-position, highlights the potential for modification and functionalization of the core scaffold for developing compounds with specific biological activities. []

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

    Compound Description: ABBV-075/Mivebresib is another potent and orally available BET bromodomain inhibitor that has progressed to clinical development. It exhibits excellent potency in biochemical and cellular assays, favorable pharmacokinetic properties in animal models and humans, and in vivo efficacy in models of cancer progression and inflammation. []

    Relevance: Similar to ABBV-744, ABBV-075/Mivebresib shares the central 1H-pyrrolo[2,3-c]pyridine core with 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This compound features a 2,4-difluorophenoxy group linked to a phenyl substituent at the 4-position of the pyrrolo[2,3-c]pyridine core, demonstrating a different substitution pattern compared to ABBV-744. This emphasizes the versatility of the core structure in accommodating diverse substituents for fine-tuning biological activity and pharmacological profiles. []

3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound is a potential dopamine D4 receptor imaging agent. It exhibits high affinity for the D4R, a receptor subtype implicated in schizophrenia. This compound is a 7-azaindole derivative. []

    Relevance: While this compound contains a pyrrolo[2,3-b]pyridine core instead of the pyrrolo[2,3-c]pyridine core found in 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the presence of the pyridine ring fused to the pyrrole ring makes it a relevant structural analog. It highlights the importance of exploring positional isomers within this class of compounds for identifying novel biological activities. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

    Compound Description: This compound shows potent and selective inhibitory activity against the platelet-derived growth factor-beta receptor (PDGF-betaR), a target for developing novel anti-cancer therapies. []

    Relevance: Compound 7d-6 contains a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety, which is structurally analogous to the core of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Despite the different fusion position of the pyridine ring, the shared pyrrolopyridine motif suggests that these compounds belong to the same broader chemical class. The variations in the substituents and the fused ring system in 7d-6 compared to 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine underline the structural diversity possible within this class and its potential for discovering new biologically active compounds. []

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

    Compound Description: These derivatives exhibit promising anti-HIV-1 activity. They were designed based on their potential to interact with the metal-chelating catalytic site of HIV-1 integrase. []

    Relevance: These compounds share the core pyrrolopyridine structure with 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, although the arrangement and substitution pattern differ. The fusion of the pyridine ring to the pyrrole ring occurs at different positions, showcasing the diversity within this family of heterocycles. The presence of a carboxylate group at the 4-position and a hydroxyl group at the 7-position in these derivatives highlights potential sites for modification and functionalization. []

Properties

CAS Number

1257294-43-1

Product Name

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3

InChI Key

MXEZWCFWFMUGQV-UHFFFAOYSA-N

SMILES

CC1=NC=C(C2=C1NC=C2)Br

Canonical SMILES

CC1=NC=C(C2=C1NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.